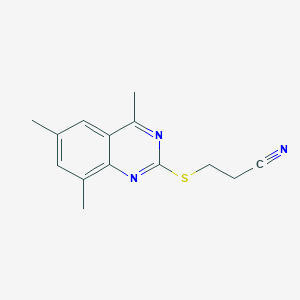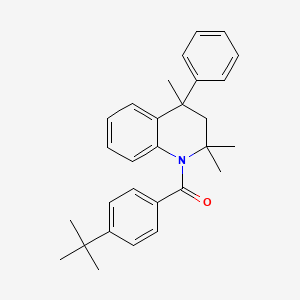![molecular formula C9H5Cl2NO4 B11043546 [(4,6-Dichloro-7-methoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide](/img/structure/B11043546.png)
[(4,6-Dichloro-7-methoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4,6-DICHLORO-7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDYNE]AMMONIUMOLATE is a complex organic compound characterized by its unique benzodioxole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,6-DICHLORO-7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDYNE]AMMONIUMOLATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Core: This involves the cyclization of catechol derivatives with methylene groups under acidic conditions.
Chlorination: Introduction of chlorine atoms at specific positions on the benzodioxole ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: Introduction of methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Ammoniumolate Group: This involves the reaction of the benzodioxole derivative with ammonium salts under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of [(4,6-DICHLORO-7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDYNE]AMMONIUMOLATE follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
[(4,6-DICHLORO-7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDYNE]AMMONIUMOLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
[(4,6-DICHLORO-7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDYNE]AMMONIUMOLATE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4,6-DICHLORO-7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDYNE]AMMONIUMOLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in oxidative stress and cellular signaling pathways.
Pathways Involved: It modulates pathways related to apoptosis, cell cycle regulation, and inflammation.
Comparison with Similar Compounds
[(4,6-DICHLORO-7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDYNE]AMMONIUMOLATE can be compared with other benzodioxole derivatives:
(7-Methoxy-1,3-benzodioxol-5-yl)methanol: Similar structure but lacks the chlorination and ammoniumolate groups.
(7-Methoxy-1,3-benzodioxol-5-yl)methanamine hydrochloride: Contains an amine group instead of the ammoniumolate group.
1-benzo[1,3]dioxol-5-yl-indoles: Indole derivatives with a benzodioxole core, used in anticancer research.
Properties
Molecular Formula |
C9H5Cl2NO4 |
|---|---|
Molecular Weight |
262.04 g/mol |
IUPAC Name |
4,6-dichloro-7-methoxy-1,3-benzodioxole-5-carbonitrile oxide |
InChI |
InChI=1S/C9H5Cl2NO4/c1-14-7-5(10)4(2-12-13)6(11)8-9(7)16-3-15-8/h3H2,1H3 |
InChI Key |
HSTMCOLFDTUWHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1OCO2)Cl)C#[N+][O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11043468.png)
![4-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043474.png)
![1-cyclohexyl-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043478.png)
![N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{[2-oxo-1-(2-pyridylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B11043479.png)
![4-Amino-1-(4-chlorophenyl)-3-methyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11043481.png)

![3-(5-Chloro-2-methoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043502.png)
![Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11043506.png)


![3-(2,6-dichlorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043526.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B11043531.png)
![7-(2-Methyl-1-benzothiophen-3-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11043543.png)
![1-(butan-2-yl)-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11043547.png)
